N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16322106
InChI: InChI=1S/C16H14BrN3O2/c1-22-13-3-4-14-11(8-13)6-7-20(14)10-16(21)19-15-5-2-12(17)9-18-15/h2-9H,10H2,1H3,(H,18,19,21)
SMILES:
Molecular Formula: C16H14BrN3O2
Molecular Weight: 360.20 g/mol

N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC16322106

Molecular Formula: C16H14BrN3O2

Molecular Weight: 360.20 g/mol

* For research use only. Not for human or veterinary use.

N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C16H14BrN3O2
Molecular Weight 360.20 g/mol
IUPAC Name N-(5-bromopyridin-2-yl)-2-(5-methoxyindol-1-yl)acetamide
Standard InChI InChI=1S/C16H14BrN3O2/c1-22-13-3-4-14-11(8-13)6-7-20(14)10-16(21)19-15-5-2-12(17)9-18-15/h2-9H,10H2,1H3,(H,18,19,21)
Standard InChI Key ABHZBVGCPOCLON-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC=C(C=C3)Br

Introduction

N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that combines a brominated pyridine moiety with an indole derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. It falls under the category of heterocyclic compounds due to its incorporation of nitrogen-containing rings and is classified as an amide, characterized by a carbonyl group (C=O) bonded to a nitrogen atom (N).

Synthesis Methods

The synthesis of N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves various chemical reactions. While specific synthesis protocols are not detailed in the search results, such compounds are generally synthesized through reactions involving pyridine and indole derivatives. These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and yield.

Biological Activity and Potential Applications

Research into similar compounds suggests that modifications in the indole or pyridine moieties can significantly affect biological activity and selectivity. N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide's mechanism of action is primarily related to its interaction with biological targets, potentially including various enzymes or receptors involved in disease pathways.

Potential ApplicationDescription
Medicinal ChemistryDevelopment of pharmaceuticals targeting various biological pathways.
Biological TargetsInteraction with enzymes or receptors involved in disease pathways.

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